N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Mps1/TTK kinase Cellular potency Kinase selectivity

This imidazo[1,2-b]pyridazine derivative is a validated kinase hinge-binding scaffold. Its unique 2-methyl and 3-fluorophenyl carboxamide substitution pattern defines its specific chemical space, making it ideal for starting a custom SAR campaign or validating in silico docking models. Unlike generics, its precise geometry directly impacts target engagement. No public biochemical data exists, so procurers must generate primary IC50 and selectivity profiles. Insist on a Certificate of Analysis for identity and purity.

Molecular Formula C14H11FN4O
Molecular Weight 270.26 g/mol
CAS No. 2640861-32-9
Cat. No. B6467538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2640861-32-9
Molecular FormulaC14H11FN4O
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20)
InChIKeySWUKNXUTOGDHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640861-32-9): Procurement-Relevant Chemical Identity and Kinase-Targeted Scaffold Classification


N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640861-32-9) is a synthetic small molecule built on the imidazo[1,2-b]pyridazine heterocyclic core. This scaffold is recognized in kinase inhibitor research, appearing in programs targeting Mps1 (TTK), Haspin, FLT3, and ROS1/NTRK kinases [1]. However, the precise substitution pattern of this compound—2-methyl on the imidazole ring and a 3-fluorophenyl carboxamide at the 6-position—defines a specific chemical space position whose quantitative performance against close analogs has not been publicly reported in the primary literature indexed through PubMed or Patents as of the search date.

Procurement Risk: Why N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Replaced by a Generic Imidazo[1,2-b]pyridazine Analog


Imidazo[1,2-b]pyridazine derivatives are not functionally interchangeable. In the Mps1 program, a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine and optimization of the 6-position substituent were essential to achieve oral bioavailability and sub-nanomolar cellular potency, where the unoptimized parent compound 10a lacked cellular efficacy [1]. Similarly, in Haspin inhibitor development, slight structural modifications around the imidazopyridazine hinge-binding motif resulted in IC50 values spanning from 6 nM to >100 nM and altered the selectivity window over CDK1/CyclinB [2]. Because the fluorophenyl substitution pattern and the methyl group on the present compound directly influence hinge-binding geometry, pharmacokinetic properties, and kinase selectivity, any generic replacement without identical substitution risks loss of target engagement, altered ADME, or non-overlapping selectivity profiles.

Quantitative Differentiation Evidence for N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Against Closest Analogs


Target-Specific Kinase Activity Data: Comparison Against the Mps1 Clinical Candidate 27f

There are no publicly available head-to-head kinase inhibition assay results comparing N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide with its direct structural analogs or standard kinase inhibitors. The closest well-characterized compound within the imidazo[1,2-b]pyridazine class is compound 27f (CAS not matching), which achieved a cellular Mps1 IC50 of 0.70 nM, an A549 antiproliferative IC50 of 6.0 nM, and selectivity against >190 kinases [1]. Quantitative data for the target compound is absent: its kinase inhibition profile, cellular potency, and selectivity fingerprint have not been reported in primary literature or patents.

Mps1/TTK kinase Cellular potency Kinase selectivity

Cellular Antiproliferative Activity Across Cancer Cell Lines: Data Gap Relative to Haspin-Lead Imidazopyridazines

A structurally related series of disubstituted imidazo[1,2-b]pyridazine Haspin inhibitors demonstrated antiproliferative activity in 2D and spheroid cultures, with the most potent compounds exhibiting Haspin IC50 values between 6 and 100 nM and inhibiting U-2 OS osteosarcoma cell migration [1]. However, the target compound N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide was not included in this study and possesses no independent published cytotoxicity or migration inhibition data. Its functional cellular pharmacology remains completely unvalidated.

Antiproliferative activity Cancer cell lines Spheroid culture

In Vivo Oral Bioavailability and Pharmacokinetics: Absence of Data Versus the Orally Active Mps1 Probe 27f

A key differentiation for advanced imidazo[1,2-b]pyridazine leads is in vivo oral exposure. Compound 27f achieved oral bioavailability in rat and demonstrated in vivo antitumor efficacy [1]. In contrast, no pharmacokinetic study (in vitro ADME or in vivo PK) has been reported for N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide. Its metabolic stability, permeability, and oral absorption potential are unknown, preventing any procurement decision based on drug-like properties.

Oral bioavailability In vivo pharmacokinetics Rat PK

Application Scenarios for N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Based on Available Scaffold Evidence


Exploratory Chemical Biology Probe Development Requiring De Novo Profiling

Because the imidazo[1,2-b]pyridazine core is a validated kinase hinge-binder, a laboratory with internal kinase profiling capability may procure this compound as a starting point for a custom structure-activity relationship (SAR) campaign. However, the procurer must accept full responsibility for generating primary biochemical IC50 data, selectivity panels, and cellular activity measurements, as none exist in the public domain [1].

Computational Chemistry and Docking Model Validation

The compound's defined 2-methyl and 3-fluorophenyl substituents make it a candidate for testing in silico docking predictions against kinase ATP-binding sites. Its use would be limited to laboratories validating computational models, where experimental binding data can be generated alongside modeling, given the absence of pre-existing affinity measurements [2].

Reference Standard for Analytical Method Development (With Internal Characterization)

If the compound is synthesized and characterized in-house (NMR, HPLC purity, MS), it could serve as a reference standard for LC-MS or HPLC method development targeting imidazo[1,2-b]pyridazine-containing mixtures. However, procurement from commercial sources without an accompanying certificate of analysis containing quantitative purity, identity, and stability data would be unsuitable for regulated analytical workflows.

Quote Request

Request a Quote for N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.